1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea
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Overview
Description
1-([2,3’-Bifuran]-5-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic organic compound that features a bifuran moiety and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,3’-Bifuran]-5-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves the following steps:
Formation of the bifuran moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling reactions: The final step involves coupling the bifuran and trifluoromethyl phenyl groups through urea formation, typically using reagents like isocyanates or carbamoyl chlorides under controlled conditions.
Industrial Production Methods
Industrial production of such compounds may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-([2,3’-Bifuran]-5-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The urea group can be reduced to amines under hydrogenation conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the bifuran moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of advanced materials or as a catalyst.
Mechanism of Action
The mechanism of action of 1-([2,3’-Bifuran]-5-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bifuran and trifluoromethyl groups may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea: Similar structure but with a single furan ring.
1-([2,3’-Bifuran]-5-ylmethyl)-3-phenylurea: Lacks the trifluoromethyl group.
1-(Benzyl)-3-(2-(trifluoromethyl)phenyl)urea: Contains a benzyl group instead of the bifuran moiety.
Uniqueness
1-([2,3’-Bifuran]-5-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea is unique due to the combination of the bifuran moiety and the trifluoromethyl-substituted phenyl group, which may impart distinct chemical and biological properties.
Properties
IUPAC Name |
1-[[5-(furan-3-yl)furan-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O3/c18-17(19,20)13-3-1-2-4-14(13)22-16(23)21-9-12-5-6-15(25-12)11-7-8-24-10-11/h1-8,10H,9H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRYABOPYBCVRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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